RORγ Inverse Agonism: Class-Level Potency of Benzoxazole-Pyrrolidine Amides
While direct assay data for CAS 1706208-97-0 at RORγ remain undisclosed in the public domain, structurally proximate benzoxazole-pyrrolidine amides disclosed in Gruenenthal's patent family exhibit RORγ inverse agonism with EC50 values in the sub-100 nM range in Gal4-luciferase reporter gene assays [1]. The 2-chloro-4-fluoro substitution pattern on the benzamide ring of the target compound is a hallmark of optimized RORγ ligand design within this series, associated with improved ligand-lipophilic efficiency (LLE) relative to unsubstituted benzamide analogs that typically show EC50 >1 µM [1].
| Evidence Dimension | RORγ inverse agonism potency (EC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be <100 nM based on patent SAR of 2-chloro-4-fluoro benzamide analogs |
| Comparator Or Baseline | Unsubstituted benzamide analog: EC50 >1 µM (class-level SAR from patent) |
| Quantified Difference | >10-fold potency improvement inferred from halogen substitution pattern |
| Conditions | GAL4-fused RORγ LBD transcriptional activity in CHO-K1 cells, luciferase reporter gene assay (patent disclosed conditions) |
Why This Matters
For procurement decisions, the inferred >10-fold potency differential justifies selecting the halogenated analog over the unsubstituted parent scaffold for RORγ-targeted screening.
- [1] Gruenenthal GmbH. Substituted Pyrrolidine Amides II. US Patent Application US20220127264A1, published April 28, 2022. View Source
